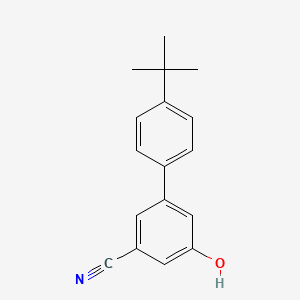
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% (2-C5-E2MP95) is a phenolic compound that has been used in various scientific applications. It has been found to have a wide range of beneficial effects on the biochemical and physiological levels.
Applications De Recherche Scientifique
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-cyano-5-ethoxy-2-methylphenol, 2-cyano-3-ethoxy-2-methylphenol, and 2-cyano-4-ethoxy-2-methylphenol. It has also been used in the synthesis of various heterocyclic compounds, such as thiophene, pyrrole, and furan.
Mécanisme D'action
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% acts as a nucleophile and reacts with electrophiles to form a covalent bond. It is believed that the reaction of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% with electrophiles is mediated by the nucleophilic attack of the phenol group on the electrophile.
Biochemical and Physiological Effects
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to have a wide range of beneficial effects on the biochemical and physiological levels. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties. It has also been found to have anti-cancer and anti-diabetic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity. It has a purity of 95%, which makes it ideal for use in laboratory experiments. The main limitation of using 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its reactivity. It is a highly reactive compound and can react with other compounds.
Orientations Futures
There are many potential future directions for the use of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95%. It could be used in the synthesis of new compounds with different properties and activities. It could also be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new biological assays and diagnostic tests. Additionally, it could be used in the development of new materials and catalysts. Finally, it could be used in the development of new medical treatments and therapies.
Méthodes De Synthèse
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized via the reaction of 4-ethoxy-2-methylphenol with cyanogen bromide in a 1:1 molar ratio in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 25°C. The reaction is complete when the reaction mixture is heated to a temperature of 80°C. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-3-19-14-6-7-15(11(2)8-14)12-4-5-13(10-17)16(18)9-12/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQMRHCZJSDULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684849 |
Source


|
| Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261953-76-7 |
Source


|
| Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376511.png)
![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376517.png)








